1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]ethanone is a compound classified under the category of pyrazole derivatives, which are five-membered heterocyclic compounds containing two nitrogen atoms. The specific structure of this compound features a difluoromethyl group attached to a pyrazole ring, influencing its chemical reactivity and potential biological activity. This compound is recognized for its applications in various scientific fields, particularly in medicinal chemistry and agrochemicals.
The synthesis of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]ethanone typically involves several key steps:
The synthetic routes may vary based on desired yields and purity levels. In industrial settings, continuous flow reactors are often employed to optimize these synthesis processes, ensuring consistent production quality and efficiency .
The molecular formula for 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]ethanone is , with a molar mass of 160.12 g/mol. The compound features a difluoromethyl substituent at one nitrogen position of the pyrazole ring, which significantly affects its electronic properties and reactivity.
1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]ethanone can undergo various chemical reactions typical of pyrazole derivatives, including:
The reactivity of this compound is largely influenced by the presence of both electron-withdrawing (difluoromethyl) and electron-donating (methyl) groups, making it a versatile intermediate in organic synthesis .
The mechanism of action for 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]ethanone primarily revolves around its ability to interact with biological targets through hydrogen bonding and π-stacking interactions due to its aromatic structure.
Research indicates that compounds with similar structures exhibit significant biological activities, including anti-inflammatory and antimicrobial properties, suggesting potential therapeutic applications .
These properties suggest that the compound may be stable under standard laboratory conditions but may require careful handling due to its chemical reactivity .
1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]ethanone has potential applications in:
The ongoing research into pyrazole derivatives continues to reveal novel applications across various scientific disciplines, highlighting the importance of compounds like 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]ethanone in advancing both medicinal and agricultural sciences .
The deliberate incorporation of fluorine into pharmaceutical agents accelerated in the late 20th century, with difluoromethyl (–CF₂H) emerging as a critical bioisostere due to its stereoelectronic properties. Difluoromethylated pyrazoles specifically gained prominence following the clinical success of Celecoxib (a COX-2 inhibitor) and the antipsychotic CDPPB, demonstrating the pharmacological relevance of fluorinated azoles. Early synthetic efforts focused on simple 3,5-diarylpyrazoles, but advances in regioselective difluoromethylation techniques during the 2010s enabled precise installation of the –CF₂H group at the pyrazole nitrogen, overcoming previous challenges with positional selectivity [1] [2]. This methodological progress facilitated systematic exploration of N1-difluoromethyl-3-acetylpyrazoles, revealing superior pharmacokinetic profiles over their methyl or trifluoromethyl counterparts in preclinical studies.
Table 1: Evolution of Difluoromethylated Pyrazole Derivatives in Medicinal Chemistry
Time Period | Representative Compounds | Key Therapeutic Area | Synthetic Advance |
---|---|---|---|
1990–2000 | Celecoxib analogues | Anti-inflammatory | Electrophilic fluorination |
2000–2010 | Rimonabant derivatives | Metabolic disorders | Hydrazine cyclocondensation |
2010–Present | 1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]ethanone derivatives | Oncology, Antimicrobial | Late-stage difluoromethylation |
The compound 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]ethanone (CAS: 1946833-03-9 / 1814920-62-1) epitomizes modern fluorinated scaffold design. Its emergence correlates with pharmacological studies demonstrating that N1-difluoromethylation enhances blood-brain barrier penetration in neuroactive candidates while maintaining metabolic stability—advantages leveraged in calcimimetic agents like those derived from 1-(1-phenyl-1H-pyrazol-3-yl)methanamines [5]. Concurrently, agrochemical research utilized similar scaffolds, with the acetyl group serving as a synthetic handle for constructing herbicidal heterocycles like triazolopyrimidines [9].
The difluoromethyl (–CF₂H) group serves as a multifunctional bioisostere in heterocyclic design, mimicking hydroxyl, thiol, or amine functionalities while conferring distinct advantages:
Table 2: Physicochemical Properties of Bioisosteric Groups Relevant to Pyrazole Design
Group | Hansch π | σI (Inductive) | Van der Waals Volume (ų) | H-Bond Donor Capacity |
---|---|---|---|---|
–CH₃ | 0.56 | 0.00 | ≈24 | None |
–CF₂H | 0.68 | 0.36 | ≈38 | Moderate (A ≈ 0.10) |
–CF₃ | 0.88 | 0.39 | ≈44 | None |
–OH | -0.67 | 0.25 | ≈10 | Strong |
In pyrazole systems, N1-difluoromethylation specifically alters electron distribution at N1-N2-C3 atoms, polarizing the C3-acetyl carbonyl and enhancing its electrophilicity for nucleophilic addition or condensation reactions. This electronic perturbation is exploited in prodrug designs where ketone reduction or imine formation modulates bioavailability [1] [9].
3-Acetylpyrazoles constitute established pharmacophores with demonstrated antimicrobial, anti-inflammatory, and antitumor activities. The acetyl oxygen engages in hydrogen bonding with targets like kinase hinge regions, while the ketone’s planarity facilitates π-interactions. However, early analogues suffered from rapid Phase I metabolism via cytochrome P450-mediated oxidation at the pyrazole N1-methyl group. Strategic replacement of N1–CH₃ with N1–CF₂H yielded 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]ethanone derivatives with significantly improved metabolic stability, as the C–F bond resorts to dehydrogenation (BDE ≈ 105 kcal/mol for CHF₂ vs. 90 kcal/mol for CH₃) [1] [2].
Table 3: Structure-Activity Relationship (SAR) Evolution in 3-Acetylpyrazole Series
N1-Substituent | C3-Substituent | Metabolic Stability (t₁/₂, microsomes) | Key Pharmacological Findings |
---|---|---|---|
Methyl | Acetyl | Low (< 15 min human) | Antifungal (CYP51 inhibition) |
Trifluoromethyl | Acetyl | Moderate (30–60 min) | Reduced cell permeability |
Difluoromethyl | Acetyl | High (> 120 min) | Optimized PK/PD balance |
Difluoromethyl | Carboxy | High | Loss of target binding |
Structural optimization revealed that the 3-acetyl-1-difluoromethylpyrazole motif maintains optimal steric occupancy in enzyme binding pockets. For instance, in calcimimetics, the carbonyl oxygen coordinates Ca²⁺-surrogate metals in the calcium-sensing receptor (CaSR), with N1–CF₂H providing hydrophobic contact with Leu₈₅₀. Analogues lacking the acetyl group or possessing bulkier C3 substituents (e.g., carboxamide) showed >10-fold reduced potency, underscoring the pharmacophoric necessity of the ketone [5]. Recent studies further hybridize this core with triazoles or benzimidazoles, enhancing antiviral and kinase inhibitory activities while leveraging the acetyl group for Schiff base formation—demonstrated in oxime derivatives like (1E)-1-[1-(difluoromethyl)-1H-pyrazol-3-yl]ethanone oxime (CAS: 1946833-03-9) [3] [9].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1